3-Bromopyruvic acid hydrate

Descripción general

Descripción

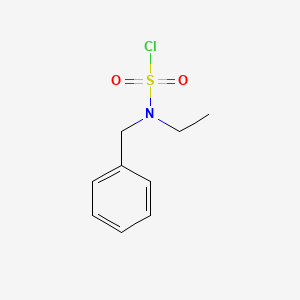

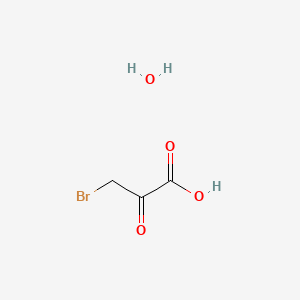

3-Bromopyruvic acid is a colorless solid and a brominated derivative of pyruvic acid. It bears structural similarity to lactic acid and pyruvic acid. It has been investigated as a metabolic poison and an anticancer agent . It is also an intermediate of the fungicide thiabendazole .

Synthesis Analysis

The synthesis of 3-bromopyruvic acid involves adding a little concentrated sulfuric acid and solvent dichloromethane to pyruvic acid in a reaction flask, then adding bromine dropwise for about 3.5 hours and stirring. A white precipitate is produced, then continue to stir for 1 hour, dilute with cyclohexane and petroleum ether, then cool the reaction mixture to get crystals, filter, wash with petroleum ether and dry to get the finished product of 3-bromopyruvic acid .Molecular Structure Analysis

The molecular formula of 3-Bromopyruvic acid is C3H3BrO3 . It is the brominated derivative of pyruvic acid and bears structural similarity to lactic acid and pyruvic acid .Chemical Reactions Analysis

3-Bromopyruvic acid is a hexokinase II inhibitor and is an effective antitumor agent on the hepatoma cells . It has been used in the synthesis of imidazo [1,2-a]pyridine-2-carboxylic acids .Physical And Chemical Properties Analysis

3-Bromopyruvic acid has a density of 2.0±0.1 g/cm3, a boiling point of 223.4±23.0 °C at 760 mmHg, and a melting point of 77-82 °C . It is a highly reactive alkylating agent .Aplicaciones Científicas De Investigación

Cancer Treatment

3-Bromopyruvic acid hydrate has been investigated as a potent anticancer agent . It is known to inhibit cancer cell metabolism by acting as an alkylating agent that targets the glycolytic enzymes, which are overexpressed in cancer cells .

Metabolic Research

This compound is used in metabolic research to study the effects of metabolic poisons . It can disrupt normal cellular metabolism, which is useful for understanding metabolic pathways and diseases .

Biochemical Research

In biochemical research, 3-Bromopyruvic acid hydrate serves as an affinity label for cysteine residues and can act as a cross-linker between nucleic acids and proteins .

Bioprocessing

It is applied in bioprocessing to optimize the production of biological products such as enzymes, vaccines, and antibodies .

Cell Culture and Transfection

This compound is utilized in cell culture and transfection applications, aiding in the delivery of genetic material into cells .

Pharmaceutical Development

In pharma and biopharma, 3-Bromopyruvic acid hydrate is used in the development of new drugs and therapeutic agents .

Real-Time PCR

It finds application in real-time PCR processes, likely as a component of PCR reaction mixtures to enhance efficiency or specificity .

Semiconductor Analysis

Lastly, it is used in semiconductor analysis , possibly in the preparation of samples or in the analysis process itself .

Mecanismo De Acción

Target of Action

The primary target of 3-Bromopyruvic acid hydrate is the enzyme glyceraldehyde-3-phosphate dehydrogenase . This enzyme plays a crucial role in the glycolytic pathway, a metabolic pathway that is often upregulated in cancer cells .

Mode of Action

3-Bromopyruvic acid hydrate interacts with its target through a process known as alkylation . Specifically, it acts as an alkylating agent for key thiols, a type of organic compound that contains a sulfur-hydrogen bond . This alkylation process disrupts the normal function of the targeted enzyme, thereby inhibiting its activity .

Biochemical Pathways

The primary biochemical pathway affected by 3-Bromopyruvic acid hydrate is glycolysis . By inhibiting the activity of glyceraldehyde-3-phosphate dehydrogenase, 3-Bromopyruvic acid hydrate disrupts the glycolytic pathway, which is essential for energy production in cells . This disruption can lead to a decrease in ATP production, which can have downstream effects on various cellular processes that require energy .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of 3-Bromopyruvic acid hydrate’s action is a decrease in energy production within cells due to the disruption of the glycolytic pathway . This can lead to cell death, particularly in cells that rely heavily on glycolysis for energy production, such as cancer cells .

Action Environment

The efficacy and stability of 3-Bromopyruvic acid hydrate can be influenced by various environmental factors. For example, the compound’s action may be more effective under conditions of nutrient deprivation . Additionally, the compound’s stability could potentially be affected by factors such as pH and temperature . .

Safety and Hazards

Direcciones Futuras

3-Bromopyruvic acid has shown great potential as a promising antitumor drug. Not only does it target the glycolysis process, but it also inhibits mitochondrial OXPHOS in tumor cells. Excellent antitumor effects of 3BP were observed in cultured cells and tumor-bearing animal models . Clinical trials using 3BP are needed to further support its anticancer efficacy against multiple cancer types .

Propiedades

IUPAC Name |

3-bromo-2-oxopropanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrO3.H2O/c4-1-2(5)3(6)7;/h1H2,(H,6,7);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYDPLZNPJYABO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(=O)O)Br.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656950 | |

| Record name | 3-Bromo-2-oxopropanoic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

206860-50-6 | |

| Record name | 3-Bromo-2-oxopropanoic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(2-chloropropanamido)methyl]benzoate](/img/structure/B1438389.png)

![2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid](/img/structure/B1438393.png)